7-Benzyl-6-methoxy-7H-purine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

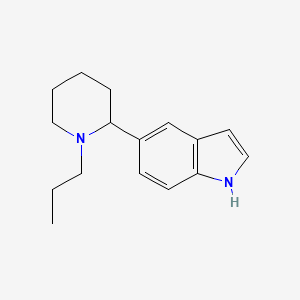

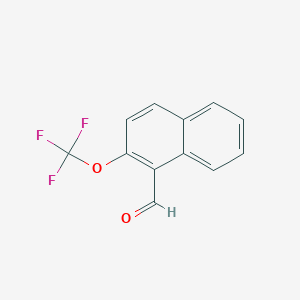

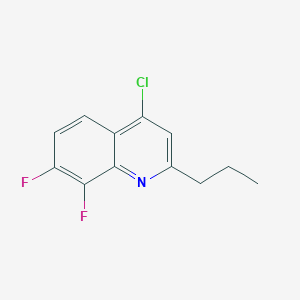

7-Benzyl-6-methoxy-7H-purin ist eine chemische Verbindung, die zur Purinfamilie gehört. Purine sind heterocyclische aromatische organische Verbindungen, die eine entscheidende Rolle in der Biochemie spielen, insbesondere als Bestandteile von Nukleinsäuren. Diese Verbindung zeichnet sich durch eine Benzylgruppe aus, die an der siebten Position gebunden ist, und eine Methoxygruppe, die an der sechsten Position des Purinrings gebunden ist.

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Benzyl-6-methoxy-7H-purin umfasst typischerweise die Alkylierung von Purinderivaten. Eine übliche Methode ist die Reaktion von 6-Methoxypurin mit Benzyl bromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu erleichtern.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 7-Benzyl-6-methoxy-7H-purin ähneln der Laborsynthese, werden jedoch zur Verarbeitung größerer Mengen hochskaliert. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie werden häufig eingesetzt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-6-methoxy-7H-purine typically involves the alkylation of purine derivatives. One common method is the reaction of 6-methoxypurine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Benzyl-6-methoxy-7H-purin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.

Substitution: Die Benzyl- und Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydrid und Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxoderivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Purinen erzeugen können.

Wissenschaftliche Forschungsanwendungen

7-Benzyl-6-methoxy-7H-purin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Benzyl-6-methoxy-7H-purin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Diese Wechselwirkung beinhaltet häufig Wasserstoffbrückenbindungen, hydrophobe Wechselwirkungen und van-der-Waals-Kräfte. Die genauen Pfade und Ziele hängen vom jeweiligen biologischen Kontext ab, in dem die Verbindung untersucht wird.

Wirkmechanismus

The mechanism of action of 7-Benzyl-6-methoxy-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 7-Benzyl-8-brom-3-propyl-1H-purin-2,6-dion

- 9-Benzyl-6-chlor-9H-purin

Einzigartigkeit

7-Benzyl-6-methoxy-7H-purin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl von Benzyl- als auch von Methoxygruppen beeinflusst seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen und macht es zu einer wertvollen Verbindung für Forschung und Entwicklung.

Eigenschaften

CAS-Nummer |

21802-76-6 |

|---|---|

Molekularformel |

C13H12N4O |

Molekulargewicht |

240.26 g/mol |

IUPAC-Name |

7-benzyl-6-methoxypurine |

InChI |

InChI=1S/C13H12N4O/c1-18-13-11-12(14-8-15-13)16-9-17(11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |

InChI-Schlüssel |

AQEQMZIQUIYEOE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=NC=NC2=C1N(C=N2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)

![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)

![4-Chloro-2-[(propan-2-yl)oxy]quinolin-6-amine](/img/structure/B11871142.png)

![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)